Propan-2-yl 4-(chloromethyl)benzoate
Description
Propan-2-yl 4-(chloromethyl)benzoate (CAS 87234-10-4) is an organic ester with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol. Structurally, it consists of a benzoate backbone where the hydroxyl group is replaced by an isopropyl ester, and the benzene ring features a chloromethyl (-CH₂Cl) substituent at the para position. This compound is characterized by zero hydrogen-bond donors and two hydrogen-bond acceptors, contributing to its moderate polarity and solubility in organic solvents like toluene or dimethyl sulfoxide (DMSO) .
The chloromethyl group renders the molecule reactive toward nucleophilic substitution, making it a valuable intermediate in organic synthesis, particularly for functionalizing polymers or pharmaceuticals. Its isopropyl ester group introduces steric bulk, which may influence reaction kinetics and stability compared to smaller esters (e.g., methyl or ethyl) .
Properties
IUPAC Name |
propan-2-yl 4-(chloromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)14-11(13)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGIOTOSMYVEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 4-(chloromethyl)benzoate can be synthesized through the esterification of 4-(chloromethyl)benzoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(chloromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(chloromethyl)benzoic acid and isopropanol.
Oxidation: The chloromethyl group can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Hydrolysis: 4-(chloromethyl)benzoic acid and isopropanol.
Oxidation: 4-(carboxymethyl)benzoic acid.
Scientific Research Applications
Propan-2-yl 4-(chloromethyl)benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of prodrugs, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Mechanism of Action
The mechanism of action of propan-2-yl 4-(chloromethyl)benzoate depends on the specific chemical reactions it undergoes. For example:
Nucleophilic substitution: The chloromethyl group acts as an electrophile, attracting nucleophiles to form new carbon-nucleophile bonds.
Hydrolysis: The ester bond is cleaved by water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol.
Comparison with Similar Compounds
This compound
- Reactivity : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), enabling its use as a crosslinking agent or intermediate in drug synthesis. The isopropyl ester provides steric protection against hydrolysis compared to methyl or ethyl esters .
- Applications: Primarily employed in polymer chemistry and pharmaceutical synthesis. Limited evidence suggests use in specialty resins or surface-modification reactions.
Methyl 4-(chloromethyl)benzoate
Ethyl 4-(dimethylamino)benzoate
- Reactivity: The dimethylamino group donates electron density, accelerating photoinitiated polymerization. Demonstrates higher conversion rates in resin cements compared to methacrylate-based initiators .
- Applications : Key component in dental resins and photopolymerizable materials.
Ethyl 4-(sulfooxy)benzoate
- Reactivity: The sulfooxy group increases polarity and may enhance stability in aqueous environments. Potential sulfonation reactions.
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
- Reactivity: The cyano and fluorophenyl groups contribute to dipolar interactions, favoring liquid crystalline behavior.
- Applications : Specialized materials such as liquid crystal displays (LCDs) or electro-optical devices .
Key Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CN) enhance electrophilic reactivity, while electron-donating groups (e.g., -N(CH₃)₂) improve polymerization efficiency.
Ester Group Influence : Larger esters (e.g., isopropyl) reduce hydrolysis rates but may limit solubility in polar solvents.
Applications: this compound’s niche lies in its dual functionality (reactive chloromethyl group and stable ester), whereas derivatives like ethyl 4-(dimethylamino)benzoate excel in photopolymerization .
Biological Activity
Propan-2-yl 4-(chloromethyl)benzoate, a compound with notable biological properties, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative of benzoic acid, characterized by the presence of a chloromethyl group. Its chemical structure can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : 228.67 g/mol
The chloromethyl group in this compound is crucial for its biological activity. It can form covalent bonds with nucleophilic sites in proteins or DNA, which may lead to:
- Antimicrobial Effects : The compound exhibits potential antimicrobial properties by disrupting cellular functions.
- Anticancer Activity : Interaction with cellular pathways may induce apoptosis in cancer cells by modulating enzyme activities.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentrations (MICs) for selected microorganisms are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Table 1: Antimicrobial activity of this compound
Antioxidant Activity
The compound also exhibits antioxidant properties, which are essential for neutralizing free radicals in biological systems. Studies utilizing DPPH and ABTS assays have shown that this compound has a significant capacity to scavenge free radicals, as indicated in Table 2.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 50 |
| ABTS | 45 |
Table 2: Antioxidant activity of this compound
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Hadinugroho et al. (2022) evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -
Cytotoxicity Assessment :
Research published in the European Pharmaceutical Journal assessed the cytotoxic effects of the compound on various cancer cell lines. The study found that this compound induced apoptosis in cancer cells at concentrations lower than those required for significant toxicity to normal cells, indicating a favorable therapeutic index.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
